molecular formula C19H14N4O4S2 B2576789 4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid CAS No. 672913-36-9

4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid

Cat. No.: B2576789
CAS No.: 672913-36-9
M. Wt: 426.47
InChI Key: HNIJEIYVYMNROW-UHFFFAOYSA-N
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Description

4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid is a heterocyclic compound featuring a quinoxaline core substituted with a thiophene-2-sulfonamido group and linked to a benzoic acid moiety. Its synthesis typically involves multi-step reactions, including sulfonamide coupling and cyclization (e.g., via Ullmann-type coupling or microwave-assisted methods) . The compound has garnered interest for its broad biological activities, including anticancer , antidiabetic , and kinase inhibitory properties . Its structure-activity relationship (SAR) is influenced by the electron-rich thiophene sulfonamide and the planar quinoxaline system, which enhance interactions with biological targets like EGFR and COX-2 .

Properties

IUPAC Name

4-[[3-(thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S2/c24-19(25)12-7-9-13(10-8-12)20-17-18(22-15-5-2-1-4-14(15)21-17)23-29(26,27)16-6-3-11-28-16/h1-11H,(H,20,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIJEIYVYMNROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid typically involves multiple steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.

    Introduction of Thiophene-2-sulfonamido Group: The thiophene-2-sulfonamido group is introduced through a sulfonation reaction, where thiophene is treated with chlorosulfonic acid, followed by amination with an appropriate amine.

    Coupling with Benzoic Acid: The final step involves coupling the thiophene-2-sulfonamido-quinoxaline intermediate with benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

Structural Characteristics

The compound consists of a quinoxaline core, a thiophene sulfonamide group, and a benzoic acid moiety. Its molecular formula is C11H10N2O4SC_{11}H_{10}N_{2}O_{4}S, with a molecular weight of approximately 270.33 g/mol. This unique combination of functional groups enables diverse interactions with biological molecules, making it a candidate for therapeutic applications.

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies suggest that 4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid may exhibit anticancer properties. The quinoxaline core is known to interact with various enzymes involved in cancer progression, potentially inhibiting their activity and disrupting tumor growth pathways.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its structural features may allow it to bind to bacterial enzymes or receptors, inhibiting their function and leading to bacterial cell death.
  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. The mechanism involves binding to active sites on enzymes, which could affect various biochemical pathways relevant to disease treatment.

Pharmacological Insights

The pharmacological implications of this compound are significant:

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multiple steps, starting from the preparation of the quinoxaline core through reactions involving thiourea and subsequent functionalization to introduce the thiophene sulfonamide and benzoic acid groups.

The mechanism of action includes:

  • Binding to specific molecular targets within cells.
  • Interaction with proteins that may alter their activity and disrupt cellular processes.
    These interactions are crucial for understanding the compound's biological effects and therapeutic potential.

Mechanism of Action

The mechanism of action of 4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the sulfonamido group may inhibit enzyme activity by mimicking natural substrates or binding to active sites.

Comparison with Similar Compounds

Key Findings :

  • The thiophene-2-sulfonamido group confers superior EGFR inhibition (IC₅₀ = 2.5 µM) compared to pyridine-3-sulfonamido (IC₅₀ = 12.3 µM), likely due to enhanced π-π stacking with kinase domains .
  • Methyl substitution on the quinoxaline ring (e.g., at position 6) improves cytotoxicity (IC₅₀ = 0.9 µM vs. HeLa) by increasing membrane permeability .
  • Benzene-sulfonamido analogs exhibit higher COX-2 selectivity (IC₅₀ = 5.4 µM) but reduced anticancer activity, highlighting the role of heterocyclic sulfonamides in target specificity .
Pharmacokinetic and Physicochemical Properties
Property Target Compound Pyridine-3-sulfonamido Analog 6-Methylquinoxaline Analog Reference
Aqueous Solubility (mg/mL) 0.12 0.08 0.15
logP 2.8 3.1 2.5
Metabolic Stability (t₁/₂, min) 45 28 62
Bioavailability (%) 32 19 41

Key Findings :

  • The target compound’s moderate logP (2.8) balances solubility and membrane permeability, whereas pyridine analogs exhibit higher lipophilicity (logP = 3.1), reducing solubility .
  • The 6-methylquinoxaline derivative shows improved metabolic stability (t₁/₂ = 62 min), attributed to steric hindrance against cytochrome P450 enzymes .
Toxicity and Selectivity
Compound Cytotoxicity (IC₅₀, Normal Cells) Selectivity Index (Cancer/Normal) Reference
Target Compound 48.5 µM (HEK-293) 40.4 (HCT-116/HEK-293)
Pyridine-3-sulfonamido Analog 22.3 µM (HEK-293) 2.6 (HCT-116/HEK-293)
6-Methylquinoxaline Analog 52.1 µM (HEK-293) 57.9 (HeLa/HEK-293)

Key Findings :

  • The target compound exhibits a high selectivity index (40.4) compared to pyridine analogs (2.6), underscoring the importance of thiophene sulfonamide in reducing off-target toxicity .
  • Methyl substitution enhances selectivity (57.9) by minimizing interactions with normal cell receptors .

Biological Activity

4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound combines a quinoxaline core, a thiophene sulfonamide group, and a benzoic acid moiety, which together confer unique chemical properties and biological effects. The compound's molecular formula is C11H10N2O4S, with a molecular weight of approximately 270.33 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The quinoxaline core can bind to active sites on enzymes, inhibiting their function. The sulfonamide group may also interact with various proteins, altering their activity and disrupting cellular processes. These interactions are crucial for understanding the compound's therapeutic potential and its role in various biochemical pathways .

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has shown promise as an enzyme inhibitor, particularly in pathways associated with malignancies such as those involving phosphatidylinositol 3-kinase (PI3K), which is linked to cancer progression .
  • Antimicrobial Effects : Research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound. Here are key findings:

  • Inhibition of Protein Kinases : A study highlighted the role of quinoxaline derivatives in inhibiting protein kinases involved in cell signaling pathways. This inhibition can lead to decreased cell proliferation in cancer cell lines .
  • Modulation of Cellular Pathways : In silico studies suggest that compounds with similar structures can act as modulators of critical cellular pathways, including the ubiquitin-proteasome system and autophagy . These pathways are vital for maintaining cellular homeostasis and regulating protein degradation.
  • Comparative Analysis : A comparative study of structurally related compounds demonstrated that this compound exhibited significant bioactivity compared to simpler benzoic acid derivatives, indicating its enhanced therapeutic potential due to the complex structural arrangement .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAnticancer, Antimicrobial
3-chloro-4-methoxybenzoic acidInduces proteasomal activity
2,3-DiphenylquinoxalineInhibits protein kinases
Thiophene-2-sulfonamideSimple sulfonamide structure

Q & A

Q. What are the recommended synthetic routes for 4-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential coupling reactions. A quinoxaline core is functionalized via sulfonamide linkage (thiophene-2-sulfonyl chloride) followed by amination with 4-aminobenzoic acid. Key steps include:

  • Quinoxaline sulfonamidation : React quinoxaline derivatives with thiophene-2-sulfonyl chloride under inert conditions (e.g., N₂ atmosphere) using triethylamine as a base .
  • Buchwald-Hartwig amination : Introduce the benzoic acid moiety using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in refluxing toluene .
  • Purity optimization : Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and validate purity (>95%) using LC-MS and ¹H/¹³C NMR .

Q. How is the compound characterized for structural confirmation and stability?

Methodological Answer:

  • Spectroscopic techniques : ¹H/¹³C NMR (DMSO-d₆) to verify sulfonamide (–SO₂–NH–) and quinoxaline-amine linkages. FT-IR confirms carboxylic acid (–COOH) and sulfonamide (–SO₂–) stretches .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) .
  • Stability studies : Store at –20°C under desiccation; monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for anti-proliferative activity?

Methodological Answer:

  • Derivative synthesis : Modify substituents on the quinoxaline (e.g., electron-withdrawing groups at position 6) or thiophene-sulfonamide (e.g., halogenation) to assess impact on activity .
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values (Table 1).
  • Computational modeling : Perform molecular docking (AutoDock Vina) with target proteins (e.g., EGFR or VEGFR-2) to predict binding modes .

Q. Table 1: Example SAR Data for Quinoxaline Derivatives

Substituent (Position)IC₅₀ (μM, MCF-7)Binding Energy (kcal/mol, EGFR)
–H (Control)12.3 ± 1.2–8.9
–Cl (6)6.7 ± 0.8–10.2
–OCH₃ (6)9.4 ± 1.1–9.5

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., ATCC-validated MCF-7) and culture conditions (e.g., 10% FBS, 37°C/5% CO₂) to minimize variability .
  • Impurity profiling : Quantify byproducts (e.g., unreacted sulfonyl chloride) via GC-MS; correlate residual impurities with reduced activity .
  • Structural analogs : Compare with derivatives lacking the benzoic acid group to isolate pharmacophore contributions .

Q. What methods improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt .
  • Co-solvent systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) and characterize via DLS for size (100–200 nm) .

Q. How is the molecular mechanism of action elucidated?

Methodological Answer:

  • Kinase profiling : Use competitive binding assays (Eurofins KinaseProfiler) to identify inhibited kinases (e.g., BRAF, CDK2) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis: Bax/Bcl-2 ratio) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .

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